Desmethylene Tadalafil is derived from Tadalafil through metabolic processes. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 375.39 g/mol . This compound falls under the broader category of phosphodiesterase inhibitors, specifically targeting the phosphodiesterase type 5 enzyme, which plays a crucial role in regulating blood flow dynamics.
The synthesis of Desmethylene Tadalafil can be approached through various pathways, often beginning with the precursor compound Tadalafil. The synthesis typically involves:
Desmethylene Tadalafil features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate the stereochemistry and confirm the identity of Desmethylene Tadalafil.
Desmethylene Tadalafil participates in several chemical reactions that are important for its synthesis and potential modifications:
Desmethylene Tadalafil functions primarily as a selective inhibitor of phosphodiesterase type 5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, Desmethylene Tadalafil increases cGMP levels within smooth muscle cells, leading to:
Studies indicate that Desmethylene Tadalafil's potency may vary compared to its parent compound, suggesting differing pharmacodynamic profiles that warrant further investigation .
Desmethylene Tadalafil exhibits several notable physical and chemical properties:
Desmethylene Tadalafil has potential applications in various fields:
Desmethylene tadalafil (chemical name: (6R,12aR)-6-(3,4-Dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione) is a key metabolite of the phosphodiesterase-5 (PDE5) inhibitor tadalafil. Its molecular formula is C₂₁H₁₉N₃O₄, with a molecular weight of 377.39 g/mol [1] [3]. Structurally, it differs from tadalafil (C₂₂H₁₉N₃O₄) through the absence of the methylenedioxy bridge (-O-CH₂-O-) on the phenyl ring, replaced by two hydroxyl groups at positions 3 and 4 (catechol moiety) [4] [7]. This modification significantly alters its electronic distribution and hydrogen-bonding capacity.
The compound retains tadalafil’s chiral centers at C6 and C12a, adopting an R,R configuration critical for pharmacological activity. Stereoisomeric differentiation is essential due to drastically reduced PDE5 inhibition in non-R,R forms. Characterization techniques include:
Identifier | Value |
---|---|
CAS Number | 171489-03-5 |
InChI Key | HZSPPSAESSMSNY-FOIQADDNSA-N |
Canonical SMILES | CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
Hydrogen Bond Donors | 3 (2x OH, 1x NH) |
Hydrogen Bond Acceptors | 6 (4x O, 2x N) |
Desmethylene tadalafil shares tadalafil’s low aqueous solubility (<5 μg/mL), classifying it as a BCS Class II compound [2] [6]. Its catechol group enhances polarity (calculated logP = 1.8 vs. tadalafil’s 2.5), yet paradoxically, solubility remains poor due to strong intermolecular hydrogen bonding in the crystal lattice. Key properties include:
Stabilization strategies include:
Property | Value | Method/Condition |
---|---|---|
Molecular Weight | 377.39 g/mol | - |
logP | 1.8 | Calculated |
Aqueous Solubility | <5 μg/mL | 25°C, pH 7.0 |
Melting Point | 180°C | DSC |
pKa | 9.2 (phenolic OH) | Potentiometric titration |
Metabolic Pathway Differentiation
Desmethylene tadalafil is the primary oxidative metabolite of tadalafil, formed via CYP3A4/5-mediated demethylenation of the benzodioxole ring [7]. Kinetic studies show:
CYP Isoform | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (μL/min/pmol) |
---|---|---|---|
CYP3A4 | 15.2 ± 2.1 | 2.84 ± 0.31 | 0.187 |
CYP3A5 | 42.6 ± 5.8 | 2.13 ± 0.25 | 0.050 |
CYP3A7 | 89.3 ± 12.4 | 0.36 ± 0.04 | 0.004 |
Pharmacological and Physicochemical Contrasts
Analytical Differentiation
UV-spectrophotometry struggles to distinguish tadalafil from desmethylene tadalafil due to overlapping spectra (λmax ≈ 285 nm). Advanced techniques include:
Compound Name | CAS Number | Molecular Formula | Synonyms |
---|---|---|---|
Desmethylene Tadalafil | 171489-03-5 | C₂₁H₁₉N₃O₄ | (6R,12aR)-6-(3,4-Dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
This structural and functional analysis underscores desmethylene tadalafil’s role as a biomarker for CYP3A activity rather than a therapeutically relevant entity. Its instability and reduced potency highlight the metabolic sensitivity of the tadalafil scaffold.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9